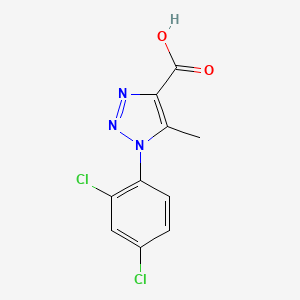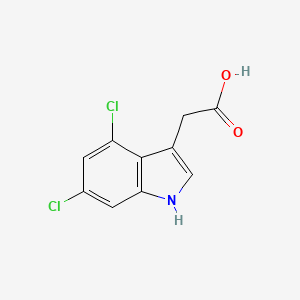
2-(4,6-dichloro-1H-indol-3-yl)acetic acid
Übersicht
Beschreibung
2-(4,6-dichloro-1H-indol-3-yl)acetic acid, also known as DICA, is a chemical compound that has attracted significant interest in scientific research due to its unique properties and potential applications in various fields. It belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .
Molecular Structure Analysis
The molecular formula of 2-(4,6-dichloro-1H-indol-3-yl)acetic acid is C10H7Cl2NO2. The molecular weight is 244.07 g/mol. The SMILES string representation is C1=C(C=C(C2=C1NC=C2CC(=O)O)Cl)Cl .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Novel Compounds
One of the primary applications of 2-(4,6-dichloro-1H-indol-3-yl)acetic acid derivatives is in the synthesis of novel compounds. For instance, Ghandi et al. (2012) described a three-component, intramolecular Ugi reaction using a bifunctional formyl-acid precursor derived from an indol-3-yl acetic acid variant to produce novel substituted indoloketopiperazine derivatives in moderate to high yields (Ghandi, Zarezadeh, & Taheri, 2012). These derivatives have potential applications in medicinal chemistry due to their unique structural features.
Biological Activities
Derivatives of 2-(4,6-dichloro-1H-indol-3-yl)acetic acid have been explored for their biological activities. Rubab et al. (2017) synthesized and evaluated a series of 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and related compounds for their antibacterial and anti-enzymatic potentials. Some compounds demonstrated antibacterial activities close to standard drugs and showed significant anti-enzymatic potentials against specific enzymes, indicating their potential as therapeutic agents against inflammatory ailments (Rubab et al., 2017).
Antioxidant Properties
Naik et al. (2011) investigated the antioxidant activities of indole-3-acetic acid analogues, synthesized by treating 2-(1H-indol-3-yl)acetyl chloride with various anilines. The analogues were evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation, with some showing significant antioxidant activity. This study highlights the potential of 2-(4,6-dichloro-1H-indol-3-yl)acetic acid derivatives as antioxidants (Naik, Kumar, & Harini, 2011).
Material Science Applications
In the field of materials science, Chitra et al. (2017) synthesized indole-3-acetic acid/diol-based pH-sensitive biopolymeric hydrogels. These hydrogels exhibited tunable properties such as cytotoxicity, antioxidant, and antifungal activities, making them suitable for medical applications like bandages and catheters to prevent infections (Chitra et al., 2017).
Safety And Hazards
The safety data sheet for a similar compound, (1H-indol-3-yl)acetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if symptoms persist .
Eigenschaften
IUPAC Name |
2-(4,6-dichloro-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2/c11-6-2-7(12)10-5(1-9(14)15)4-13-8(10)3-6/h2-4,13H,1H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTGBOYWQQKIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2CC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50315535 | |
| Record name | (4,6-Dichloro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-dichloro-1H-indol-3-yl)acetic acid | |
CAS RN |
63352-95-4 | |
| Record name | 4,6-Dichloro-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63352-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 295296 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063352954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC295296 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4,6-Dichloro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




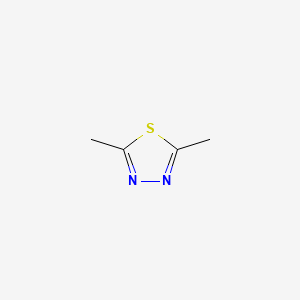


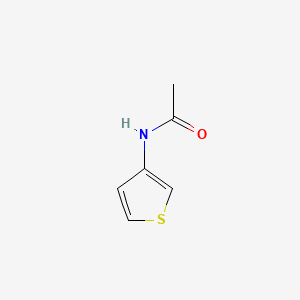
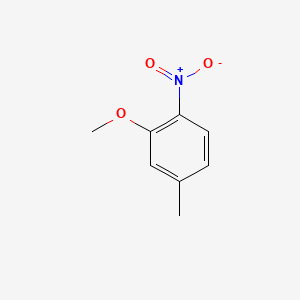
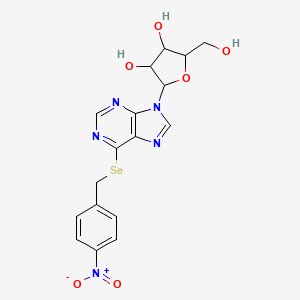


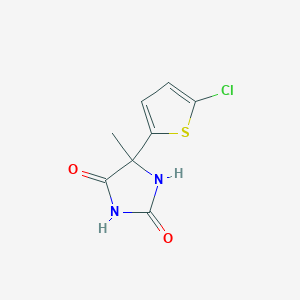
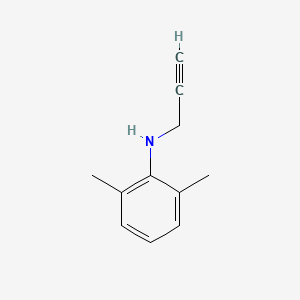
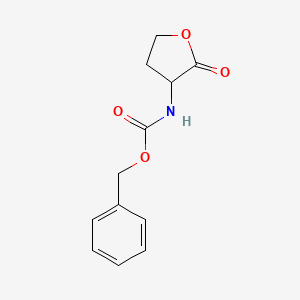
![6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B1347130.png)
